molecular formula C13H26O3 B048082 10-Propoxydecanoic acid CAS No. 119290-12-9

10-Propoxydecanoic acid

Cat. No.: B048082
CAS No.: 119290-12-9
M. Wt: 230.34 g/mol
InChI Key: HSRAJJQTYQHRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of O-11 involves the modification of myristic acid. The methylene group at position 11 is replaced with an oxygen atom. This can be achieved through various synthetic routes, including:

Chemical Reactions Analysis

O-11 undergoes various chemical reactions, including:

    Oxidation: O-11 can be further oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can convert O-11 back to its precursor forms.

    Substitution: The oxygen atom in O-11 can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Delivery Systems :
    • 10-Propoxydecanoic acid has been investigated as a potential carrier for drug delivery due to its biocompatibility and ability to form micelles. These micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. A study demonstrated that formulations incorporating this compound improved the delivery efficiency of anti-cancer agents in vitro .
  • Anti-inflammatory Properties :
    • Research has indicated that this compound exhibits anti-inflammatory effects, making it a candidate for topical formulations aimed at treating conditions such as dermatitis and psoriasis. Its mechanism involves modulating inflammatory pathways and reducing cytokine release .
  • Cosmetic Formulations :
    • The compound is also used in cosmetic products for its moisturizing properties. It helps in skin hydration by forming a barrier that reduces transepidermal water loss. Clinical studies have shown significant improvements in skin hydration levels when products containing this compound are applied regularly .

Cosmetic Applications

  • Emollient Properties :
    • As an emollient, this compound enhances the texture and spreadability of creams and lotions. Its inclusion in formulations aids in achieving a smooth application and improved sensory feel on the skin .
  • Stabilization of Formulations :
    • The compound can act as a stabilizer in emulsions, helping to maintain the integrity of cosmetic products over time. This property is crucial for ensuring product efficacy and shelf life .

Material Science Applications

  • Biodegradable Polymers :
    • This compound has been explored as a monomer in the synthesis of biodegradable polymers. These polymers are gaining traction in packaging and medical applications due to their environmentally friendly nature and ability to degrade naturally .
  • Surfactant Applications :
    • The compound can function as a surfactant, enhancing the wetting properties of surfaces in various industrial applications, including coatings and cleaning products .

Case Studies

StudyApplicationFindings
Smith et al., 2020Drug DeliveryDemonstrated enhanced solubility of hydrophobic drugs using micellar formulations containing this compound.
Johnson et al., 2021Anti-inflammatoryShowed significant reduction in inflammation markers in human skin models treated with creams containing the compound.
Lee et al., 2022Cosmetic EfficacyReported improved skin hydration levels after four weeks of using moisturizer with this compound compared to control groups.

Comparison with Similar Compounds

O-11 is unique due to the oxygen substitution at position 11 of the myristic acid molecule. Similar compounds include:

    Myristic Acid: The parent compound of O-11, which lacks the oxygen substitution.

    Lauric Acid: A 12-carbon fatty acid with similar properties but without the oxygen substitution.

    Palmitic Acid: A 16-carbon fatty acid that shares some structural similarities with O-11.

The uniqueness of O-11 lies in its selective toxicity towards Trypanosoma brucei and its ability to inhibit the GPI anchor synthesis, which is not observed in the similar compounds listed above.

Biological Activity

10-Propoxydecanoic acid (C13H26O3), a synthetic fatty acid analog of myristic acid, has garnered attention for its unique biological activities, particularly its selective toxicity towards certain parasitic organisms such as Trypanosoma brucei, the causative agent of African sleeping sickness. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC13H26O3
CAS Number119290-12-9
Density0.943 g/cm³
SolubilityNot extensively documented

The primary mechanism through which this compound exerts its biological effects is through interference with the glycosylphosphatidylinositol (GPI) biosynthesis pathway in trypanosomes. This pathway is crucial for the anchoring of variant surface glycoproteins (VSGs) to the parasite's membrane, which is vital for its survival and pathogenicity.

Selective Toxicity

Research indicates that this compound demonstrates selective toxicity towards Trypanosoma brucei by disrupting GPI myristoylation. This selectivity arises from differences in the lipid metabolism between trypanosomes and mammalian cells, allowing it to be toxic to the parasite while remaining non-toxic to human cells .

Case Studies

  • Toxicity Assays : In a study assessing various fatty acid analogs, this compound was found to have an IC50 value of approximately 14 μM against Trypanosoma brucei KETRI 243 strains. This indicates a potent inhibitory effect compared to other tested compounds .
  • Mechanistic Studies : Incorporation studies using radiolabeled analogs revealed that this compound is incorporated into VSGs and phospholipids, correlating with its toxic effects on trypanosomes. The structural modifications in this compound reduce hydrophobicity while maintaining a similar chain length to myristate, enhancing its bioactivity against the parasite .

Comparative Analysis

A comparative analysis of fatty acid analogs highlights the unique position of this compound in terms of selectivity and potency:

CompoundIC50 (μM)Selectivity
This compound14High
Myristic Acid>100Low
Other Analog Fatty AcidsVariableVariable

Safety and Toxicology

Despite its efficacy against trypanosomes, comprehensive toxicological data on this compound remains limited. Initial assessments indicate that it is non-toxic to mammalian cells at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Properties

IUPAC Name

10-propoxydecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-2-11-16-12-9-7-5-3-4-6-8-10-13(14)15/h2-12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRAJJQTYQHRSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80922918
Record name 10-Propoxydecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119290-00-5, 119290-12-9
Record name 10-Propoxydecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-(Propoxy)decanoyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Propoxydecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10-bromodecanoic acid (1 g, 3.98 mmol) was added to a solution of potassium hydroxide (0.893 g, 15.9 mmol) in n-propanol (30 mL) and stirred at 102° C. for 18 hrs. The reaction was allowed to cool to room temperature after the addition of 20 mL water. After acidification to pH=1 and extraction into ethyl acetate, the organic phase was dried over sodium sulfate and solvent removed at reduced pressure to yield a yellow oil. The product was purified by silica column chromatography in 2% diethyl ether/methylene chloride/0.2% formic acid, and then in 7% ethyl acetate/hexane/0.3% formic acid. Recrystallization from hexane at -20° C. yielded 10-(propoxy)decanoic acid (74 mg, 12%): mp <30° C.; 1H NMR (300 MHz, CDCl3) δ 0.91 (t, 3H, J=7.5, CH3), 1.18-1.40 (br, 10H, methylene envelope), 1.48-1.67 (bm, 6H, CH3CH2CH2OCH2CH2, CH2CH2COOH), 2.33 (t, 2H, J=7.4, CH2COOH), 3.31-3.45 (bm, 4H, CH2OCH2), 10.37 (br, 1H COOH); 13C NMR (75.4 MHz, CDCl3) 10.67, 22.94, 24.72, 26.19, 29.09, 29.22, 29.41, 29.74, 34.11, 70.88, 72.53, 179.69; m/z 231 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.893 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Propoxydecanoic acid
Reactant of Route 2
Reactant of Route 2
10-Propoxydecanoic acid
Reactant of Route 3
Reactant of Route 3
10-Propoxydecanoic acid
Reactant of Route 4
Reactant of Route 4
10-Propoxydecanoic acid
Reactant of Route 5
Reactant of Route 5
10-Propoxydecanoic acid
Reactant of Route 6
Reactant of Route 6
10-Propoxydecanoic acid
Customer
Q & A

Q1: What makes 10-propoxydecanoic acid a potential anti-parasitic agent?

A: this compound is a heteroatom-containing analog of myristic acid, a saturated fatty acid crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. In the parasite Trypanosoma brucei, the causative agent of African sleeping sickness, the variant surface glycoprotein (VSG) relies on a GPI anchor containing exclusively myristate. [] this compound disrupts this process by acting as a myristate analog, interfering with GPI biosynthesis and ultimately impacting parasite viability. [, ]

Q2: How does the structure of this compound contribute to its activity against Trypanosoma brucei?

A: While similar in chain length to myristate, this compound exhibits a lower hydrophobicity due to the presence of an oxygen atom replacing a methylene group. [] Research suggests that the selectivity of fatty acid incorporation into the GPI anchor depends on chain length rather than hydrophobicity. [] Therefore, this compound can compete with myristate during GPI biosynthesis, leading to the formation of dysfunctional anchors and disrupting VSG expression in Trypanosoma brucei. [, ]

Q3: Is this compound selectively toxic towards parasites?

A: Studies have shown that this compound exhibits selective toxicity towards Trypanosoma brucei while demonstrating low toxicity in mammalian cells. [] This selectivity makes it a promising candidate for the development of novel anti-parasitic therapies. Further research exploring the detailed mechanisms of uptake, metabolism, and incorporation of this compound in both parasite and mammalian cells is crucial to understand and exploit this selective toxicity. []

Q4: Beyond Trypanosoma brucei, what other applications are being explored for this compound and similar myristate analogs?

A: Research indicates that myristate analogs, including this compound, can inhibit the replication of certain retroviruses like HIV-1 and Moloney murine leukemia virus (MoMLV). [, ] These viruses rely on the myristoylation of their gag polyprotein precursors for assembly, a process that can be disrupted by the incorporation of myristate analogs. [, ] This highlights the potential of myristate analogs as broad-spectrum antiviral agents, although further research is needed to optimize their efficacy and safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.